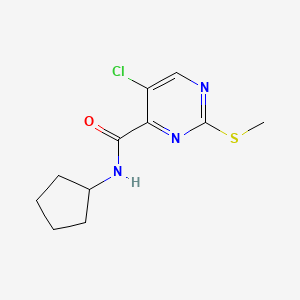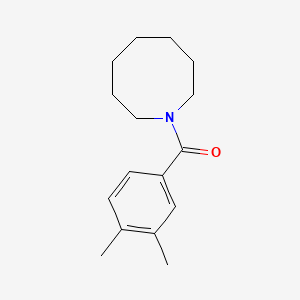
N-(2,5-dichlorophenyl)-1-butanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-1-butanesulfonamide, commonly known as DCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCB belongs to the family of sulfonamides, which are widely used in medicinal chemistry and drug design due to their antibacterial, antiviral, and antitumor properties.
Mécanisme D'action
The mechanism of action of DCB involves the inhibition of ion channels by binding to specific sites on the channel protein. The binding of DCB to the channel protein alters its conformation, leading to a decrease in channel activity. The exact binding site of DCB on the channel protein is still under investigation, but it is believed to involve the interaction of the sulfonamide group with amino acid residues in the channel pore.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCB depend on the ion channel that is inhibited. Inhibition of the Kv1.3 channel has been shown to reduce the proliferation of T cells, which play a key role in the immune response. Inhibition of the KCa3.1 channel has been shown to reduce the migration of T cells and other immune cells to sites of inflammation. Inhibition of the TRPV1 channel has been shown to reduce pain sensation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCB in lab experiments is its high specificity for ion channels, which allows for the selective inhibition of specific channels without affecting others. This can be useful in studying the role of specific channels in physiological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of using DCB is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DCB. One area of interest is the development of new drugs based on DCB that target specific ion channels. Another area of interest is the investigation of the role of DCB in cellular signaling pathways, particularly those involving calcium signaling. Additionally, the use of DCB in animal models of disease, such as autoimmune disorders and chronic pain, could provide valuable insights into the pathogenesis of these conditions.
Méthodes De Synthèse
The synthesis of DCB involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1-butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to DCB by the addition of water. The yield of DCB can be improved by using a solvent such as acetonitrile and optimizing the reaction conditions.
Applications De Recherche Scientifique
DCB has been used in various scientific research applications, including the development of new drugs, the study of ion channels, and the investigation of cellular signaling pathways. DCB has been shown to inhibit the activity of several ion channels, including the voltage-gated potassium channel Kv1.3, the calcium-activated potassium channel KCa3.1, and the transient receptor potential vanilloid 1 (TRPV1) channel. These channels are involved in a variety of physiological processes, including immune response, pain sensation, and neuronal excitability.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-2-3-6-16(14,15)13-10-7-8(11)4-5-9(10)12/h4-5,7,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLNQLBNEBCWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)pyridin-2-amine](/img/structure/B5375029.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methylpropanamide](/img/structure/B5375041.png)
![7-(2-furyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5375048.png)
![6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375050.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B5375058.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5375066.png)

![methyl 4-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5375086.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5375092.png)
![3-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5375095.png)

![4-[2-(allyloxy)-3,5-dibromobenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B5375109.png)
![N~1~-(4-fluoro-2-methylphenyl)-N~2~-[(pyridin-3-yloxy)acetyl]alaninamide](/img/structure/B5375121.png)